molecular formula C8H14Cl2N4 B1472804 1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 2098144-12-6

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B1472804
CAS No.: 2098144-12-6
M. Wt: 237.13 g/mol
InChI Key: RZZAQARYTUZOQI-UHFFFAOYSA-N
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Description

“1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular weight of 237.13 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 237.13 . The InChI code representing its molecular structure is 1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H .

Scientific Research Applications

Synthesis of Pyridazine and Pyrrolidine Derivatives

Pyridazine Synthesis : Pyridazine derivatives are synthesized through several methods, often involving the addition of hydrazine or its derivatives to appropriately substituted carbon chains. These compounds have shown a variety of biological activities, especially related to the cardiovascular system. Pyridazine itself is a pie electron-deficient heteroaromatic compound, notable for its physical properties and reactivity that make it a versatile intermediate in organic synthesis (Jakhmola et al., 2016).

Pyrrolidine in Drug Discovery : The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. This review reports on bioactive molecules with pyrrolidine scaffolds showing target selectivity for the treatment of human diseases (Petri et al., 2021).

Biological Significance and Applications

Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have shown significant utility in organic synthesis, catalysis, and medicinal applications due to their versatile synthetic intermediates and biological importance. They have been employed in advanced chemistry and drug development investigations, demonstrating potential in asymmetric catalysis and synthesis, and showing anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biological Optical Sensors : Pyrimidine derivatives, including those related to pyridazine scaffolds, have been utilized as optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them appropriate for sensing probes, highlighting the versatility of pyridazine derivatives in both sensing and biological contexts (Jindal & Kaur, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in the compound is known for its ability to form hydrogen bonds and π-π stacking interactions, which are crucial for molecular recognition and binding with target proteins . These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These activities are often mediated through the modulation of specific signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are essential for binding to target biomolecules . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. Additionally, the compound’s unique structure allows it to interact with specific receptors and enzymes, further influencing its biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound’s stability can vary depending on environmental conditions, such as temperature and pH . Over time, the compound may undergo degradation, which can impact its efficacy and safety. Long-term studies in vitro and in vivo are essential to assess the compound’s effects on cellular function and overall biological activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal studies are essential for identifying any threshold effects and ensuring the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions. Additionally, studying the metabolic pathways can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and biodistribution. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s efficacy and safety, making it important to study its transport and distribution in detail.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-pyridazin-3-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZAQARYTUZOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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